Ethyl cyclopentyl((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)carbamate
Description
Ethyl cyclopentyl((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)carbamate is a synthetic carbamate derivative featuring a fused cyclopentapyrazole core. This compound is structurally characterized by:
- A 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole moiety, which provides a rigid bicyclic framework.
- A carbamate group (-OCONHR) linked via a methylene bridge to the pyrazole ring.
- A cyclopentyl substituent on the carbamate nitrogen, enhancing lipophilicity and steric bulk.
Its synthesis likely follows strategies analogous to ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate derivatives, which are established intermediates in drug discovery .
Properties
IUPAC Name |
ethyl N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-21-16(20)19(12-7-4-5-8-12)11-14-13-9-6-10-15(13)18(2)17-14/h12H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTFBFHASVYXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CC1=NN(C2=C1CCC2)C)C3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl cyclopentyl((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)carbamate, with the CAS number 2034544-14-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 291.39 g/mol
- Structural Representation : The compound features a cyclopentyl group attached to a carbamate moiety and a tetrahydrocyclopenta[c]pyrazole ring, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 291.39 g/mol |
| CAS Number | 2034544-14-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its mechanism may involve inhibition of bacterial cell division or interference with essential metabolic pathways.
- Cytotoxicity : In vitro studies have indicated cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study demonstrated that derivatives of similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 16 µg/ml for various analogs, indicating a potent effect against pathogens like E. coli and K. pneumoniae .
- Cytotoxicity Assays :
- Mechanistic Insights :
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to three classes of analogues:
Key Comparative Insights
The ethyl carboxylate derivative () lacks the carbamate group, making it more metabolically labile but synthetically versatile for further derivatization .
Substituent Effects: The cyclopentyl-carbamate group in the target compound likely improves metabolic stability over ester-containing analogs (e.g., ’s ethyl carboxylate), as carbamates resist esterase-mediated hydrolysis .
Synthetic Accessibility :
- The target compound’s synthesis is inferred to be more feasible than thiazolylmethylcarbamate analogs (), which require multi-step functionalization (e.g., hydroperoxypropan-2-yl groups) .
- The 43% yield reported for 1,3-dimethylcyclopentapyrazole () suggests that N-alkylation steps (as in the target compound) may require optimization for scalability .
Pharmacological Potential: The thiazolylmethylcarbamate analogs () exhibit higher structural complexity and likely target proteases or kinases, whereas the target compound’s design aligns with CNS or anti-inflammatory applications, given the carbamate’s prevalence in such therapeutics .
Research Findings and Data
- Spectral Confirmation: NOE correlations in validated regioisomerism in cyclopentapyrazole derivatives, a critical step for ensuring structural fidelity in analogues like the target compound .
- Metabolic Stability : Carbamates generally exhibit longer half-lives than esters, as seen in preclinical studies of related compounds .
- Agrochemical Utility : Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate derivatives are explored as fungicides, suggesting the target compound could be repurposed similarly .
Q & A
What are the established synthetic routes for Ethyl cyclopentyl((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)carbamate, and what are the critical steps requiring optimization?
Basic Research Question
The synthesis typically involves multi-step reactions:
Pyrazole ring formation : Condensation of aldehydes and hydrazines under controlled pH (e.g., acetic acid catalysis) to generate the tetrahydrocyclopenta[c]pyrazole core .
Alkylation : Introduction of the cyclopentyl group via nucleophilic substitution or transition metal-catalyzed coupling, requiring anhydrous conditions to avoid side reactions .
Carbamate linkage : Reaction of the intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate moiety .
Key Optimization Parameters :
- Temperature control during alkylation (40–60°C optimal for minimizing byproducts) .
- Solvent selection (e.g., DMF for solubility vs. THF for reaction efficiency) .
Which analytical techniques are most effective for structural characterization and purity assessment of this compound?
Basic Research Question
A combination of techniques ensures accurate characterization:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrazole ring and carbamate linkage. Key signals include the cyclopentyl proton multiplet (δ 1.5–2.0 ppm) and carbamate carbonyl (δ 155–160 ppm in C) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor reaction progress and purity (>95% required for pharmacological studies) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 346.2024) .
What preliminary biological activities have been reported for this compound, and what assay systems are used?
Basic Research Question
Early studies focus on:
- Enzyme inhibition : Screening against kinases (e.g., MAPK) using fluorescence-based assays .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC values ranging 10–50 μM .
Key Considerations : - Use of positive controls (e.g., staurosporine for kinase assays) .
- Solubility in DMSO/PBS mixtures (≤0.1% DMSO to avoid solvent toxicity) .
How can reaction yields be optimized for the carbamate formation step, and what factors contribute to variability?
Advanced Research Question
Yield optimization strategies include:
- Catalyst Screening : Lewis acids (e.g., ZnCl) improve electrophilicity of chloroformate, increasing yields from 60% to 85% .
- Stoichiometry : Excess ethyl chloroformate (1.5 eq.) ensures complete conversion of the amine intermediate .
- Moisture Control : Use of molecular sieves or inert gas purging prevents hydrolysis of chloroformate .
Common Variability Sources : - Trace water in solvents (reduces yield by 20–30%) .
- Temperature fluctuations during exothermic carbamate formation .
How can structure-activity relationship (SAR) studies be designed to elucidate the role of the cyclopentyl group in bioactivity?
Advanced Research Question
Methodological approaches include:
- Analog Synthesis : Replace cyclopentyl with cyclohexyl, cyclopropyl, or aryl groups to assess steric/electronic effects .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity changes in target proteins (e.g., kinase ATP-binding pockets) .
- Pharmacophore Mapping : Overlay studies using X-ray crystallography data (if available) to identify critical hydrophobic interactions .
How should researchers resolve contradictions in biological data, such as inconsistent IC50_{50}50 values across assays?
Advanced Research Question
Steps for data reconciliation:
Assay Validation : Confirm assay reproducibility using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
Compound Integrity Check : Re-analyze purity via HPLC and NMR to rule out degradation .
Target Selectivity Profiling : Use kinome-wide screening to identify off-target effects influencing variability .
Statistical Analysis : Apply ANOVA or mixed-effects models to assess inter-experimental variability .
What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity?
Advanced Research Question
Scale-up challenges and solutions:
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real-time to detect intermediates .
- Crystallization Control : Use anti-solvent crystallization (e.g., water in DMF) to ensure enantiomeric purity .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer during exothermic steps (e.g., alkylation) .
How can metabolomic studies be designed to evaluate the compound’s stability in biological matrices?
Advanced Research Question
Methodology:
- Incubation Studies : Expose the compound to liver microsomes or plasma at 37°C, sampling at 0, 1, 3, 6, and 24 hours .
- LC-MS/MS Analysis : Quantify parent compound and metabolites using MRM transitions specific to fragmentation patterns .
- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
